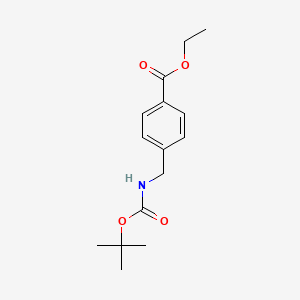

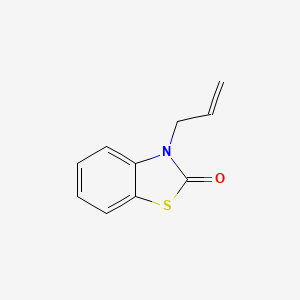

Ethyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate

Overview

Description

Gastroprotective Activity of Ethyl-4-[(3,5-di-tert-butyl-2-hydroxybenzylidene) Amino]benzoate

The compound ethyl-4-[(3,5-di-tert-butyl-2-hydroxybenzylidene)amino]benzoate (ETHAB) has been studied for its potential gastroprotective effects. The research demonstrated that ETHAB exhibits significant antioxidant properties and does not cause acute toxicity even at high doses. In a study involving rats, ETHAB was shown to protect against ethanol-induced gastric mucosal ulcers. The compound increased the levels of superoxide dismutase (SOD), pH, and mucus secretion, while reducing malondialdehyde (MDA) levels and gastric lesions. Histological analysis revealed a reduction in submucosal edema and leucocyte infiltration, with an increase in Alcian blue uptake, indicating enhanced mucus production. Immunohistochemically, ETHAB downregulated Bax protein expression and upregulated Hsp70 protein expression, contributing to its protective effects against gastric ulcers .

Anti-Juvenile Hormone Activity of Ethyl 4-[(7-Substituted 1,4-Benzodioxan-6-yl)methyl]benzoates

Ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate and a series of ethyl 4-[(7-substituted 1,4-benzodioxan-6-yl)methyl]benzoates have been synthesized and evaluated for their anti-juvenile hormone (anti-JH) activities. These compounds were found to induce precocious metamorphosis in silkworm larvae, a symptom of JH deficiency. The presence of the 4-ethoxycarbonyl group on the benzene ring was crucial for the activity of these compounds. One of the compounds, ethyl 4-[(7-benzyloxy-1,4-benzodioxan-6-yl)methyl]benzoate, showed potent activity with an ED50 value of 41 ng/larva. It was observed that this compound significantly decreased the juvenile hormone titers in the hemolymph of the larvae, indicating its effectiveness as an anti-JH agent .

Synthesis Analysis

The synthesis of these ethyl benzoate derivatives involves the introduction of various substituents on the benzene ring, which are essential for their biological activity. The specific methods and reagents used in the synthesis were not detailed in the provided data, but the successful preparation of these compounds suggests a robust synthetic approach. The synthesis likely involves multiple steps, including the protection of functional groups, the formation of ether or ester linkages, and the introduction of substituents through reactions such as alkylation or acylation .

Molecular Structure Analysis

The molecular structure of these compounds plays a critical role in their biological activity. The presence of substituents like tert-butyl groups and benzodioxan rings influences the compound's reactivity and interaction with biological targets. The 4-ethoxycarbonyl group, in particular, has been identified as indispensable for the anti-JH activity. The molecular structure also affects the compound's physical properties, such as solubility and stability, which are important for its bioavailability and efficacy .

Chemical Reactions Analysis

The chemical reactions involved in the biological activity of these compounds include interactions with enzymes and receptors in the organism. For example, the anti-JH activity suggests that these compounds may inhibit enzymes involved in the biosynthesis of juvenile hormones or interfere with hormone receptors, leading to the observed effects on metamorphosis and hormone levels. The gastroprotective effects of ETHAB may involve reactions with free radicals, as indicated by its antioxidant activity, and interactions with cellular proteins that regulate apoptosis and stress responses .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl benzoate derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. These properties are crucial for the compounds' biological activity and pharmacokinetics. For instance, the solubility of the compound in biological fluids will affect its absorption and distribution in the body. The stability is important for the shelf-life of the compound, and its reactivity determines its interaction with biological targets. The provided data does not include specific values for these properties, but they can be inferred from the molecular structure and the observed biological activities .

Scientific Research Applications

Hydrogen-Bonded Supramolecular Structures

- Ethyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate has been studied for its role in forming hydrogen-bonded supramolecular structures. For instance, certain derivatives are linked by hydrogen bonds into chains and frameworks, contributing to the understanding of molecular assembly and design in crystal engineering (Portilla et al., 2007).

Anti-Juvenile Hormone Agents

- Some derivatives of Ethyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate exhibit anti-juvenile hormone activity, impacting the developmental processes in insects. This has implications for pest control and the study of insect physiology (Kuwano et al., 2008).

Synthesis of Orthogonally Protected Amino Acids

- Research shows the utility of Ethyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate in the synthesis of orthogonally protected amino acids, which are crucial for peptide synthesis and the development of pharmaceuticals (Czajgucki et al., 2003).

Gastroprotective Activity

- Certain derivatives have been found to exhibit gastroprotective activity, potentially contributing to the development of new treatments for gastric ulcers (Halabi et al., 2014).

Antimicrobial Polymers

- Ethyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate has been used in the synthesis of polymers with antimicrobial properties, which can have applications in biomedical and materials science fields (Waschinski & Tiller, 2005).

Mechanism of Action

Target of Action

It’s known that many benzoate derivatives interact with various enzymes and receptors in the body .

Mode of Action

Benzylic compounds often undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, potentially altering its interaction with its targets .

Biochemical Pathways

It’s worth noting that the reactions at the benzylic position can lead to various downstream effects, depending on the specific targets and the nature of the interactions .

Result of Action

The compound’s reactions at the benzylic position could potentially lead to various effects, depending on the specific targets and the nature of the interactions .

properties

IUPAC Name |

ethyl 4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-5-19-13(17)12-8-6-11(7-9-12)10-16-14(18)20-15(2,3)4/h6-9H,5,10H2,1-4H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHBYJFBKZGWAFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)CNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649704 | |

| Record name | Ethyl 4-{[(tert-butoxycarbonyl)amino]methyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

157311-42-7 | |

| Record name | Ethyl 4-{[(tert-butoxycarbonyl)amino]methyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

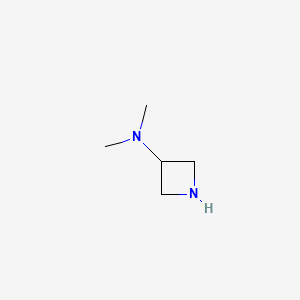

![Benzyl 1,7-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B3031051.png)

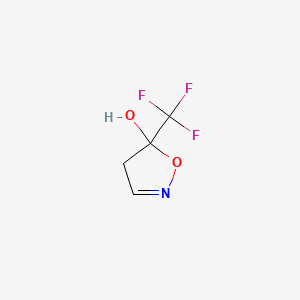

![Methyl{[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl}amine](/img/structure/B3031055.png)

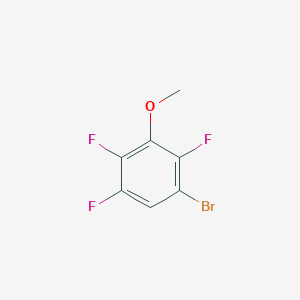

![3-(3-Methoxyphenyl)-5-(pentafluorosulfanyl)benzo[c]isoxazole](/img/structure/B3031070.png)